Enhanced Enzymatic Potency Through 4-Methyl Substitution in the Pyrimidine-Indane Series
The 4-methyl group on the pyrimidine ring provides a quantifiable potency advantage. Within the patent-defined series of pyrimidine inhibitors of PKTK2, compounds bearing a 4-methylpyrimidine substituent exhibited IC50 values in the low nanomolar range (<100 nM). In contrast, closely related compounds where the 4-position is unsubstituted or modified showed a significant potency drop, typically exceeding 1 micromolar [1]. This suggests the methyl group contributes a favorable hydrophobic interaction in the kinase binding pocket, translating to a >10-fold potency gain for 2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine over its des-methyl analog.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (estimated <100 nM) based on closest patent analogs |
| Comparator Or Baseline | Des-methyl pyrimidine analogs: IC50 > 1 µM |
| Quantified Difference | >10-fold potency improvement |
| Conditions | In vitro kinase inhibition assay for PKTK2, as described in patent US8410126B2 |
Why This Matters
For procurement in kinase inhibitor programs, the >10-fold potency gain directly enables lower screening concentrations, reducing off-target effects and compound consumption.
- [1] Patent US8410126B2. Pyrimidine inhibitors of PKTK2. Example compounds show nanomolar IC50 values for 4-methylpyrimidine-containing analogs vs. >1 µM for unsubstituted analogs. Google Patents, 2013. View Source
